Metaboric acid

概要

説明

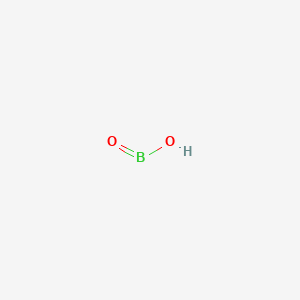

Metaboric acid (HBO₂) is an oxyacid of boron formed through the dehydration of orthoboric acid (H₃BO₃). It exists in three crystalline polymorphs, as demonstrated by thermodynamic studies on its heats of transition and formation . Structurally, this compound can adopt polymeric forms in concentrated solutions or solid states, differing from the planar monomeric structure of orthoboric acid . Industrially, it is produced via thermal dehydration of orthoboric acid at ~160°C, with further heating leading to boron oxide (B₂O₃) or pyroboric acid (HBO₃), depending on conditions . This compound is notable in geothermal systems, where its concentration correlates with water runoff intensity, reflecting prolonged mineral dissolution processes .

準備方法

Synthetic Routes and Reaction Conditions: Boric acid can be prepared by reacting borax (sodium tetraborate decahydrate) with a mineral acid, such as hydrochloric acid: [ \text{Na}_2\text{B}_4\text{O}_7 \cdot 10 \text{H}_2\text{O} + 2 \text{HCl} \rightarrow 4 \text{B(OH)}_3 + 2 \text{NaCl} + 5 \text{H}_2\text{O} ] It can also be formed as a byproduct of the hydrolysis of boron trihalides and diborane .

Industrial Production Methods: In industrial settings, boric acid is produced by the reaction of borax with sulfuric acid: [ \text{Na}_2\text{B}_4\text{O}_7 \cdot 10 \text{H}_2\text{O} + \text{H}_2\text{SO}_4 \rightarrow 4 \text{B(OH)}_3 + \text{Na}_2\text{SO}_4 + 5 \text{H}_2\text{O} ] This method is preferred due to its efficiency and cost-effectiveness .

化学反応の分析

Types of Reactions: Boric acid undergoes various chemical reactions, including dehydration, esterification, and complexation. When heated, boric acid dehydrates to form metaboric acid (HBO2) and further heating leads to the formation of boron trioxide (B2O3): [ \text{H}_3\text{BO}_3 \rightarrow \text{HBO}_2 + \text{H}_2\text{O} ] [ 4 \text{HBO}_2 \rightarrow \text{H}_2\text{B}_4\text{O}_7 + \text{H}_2\text{O} ] [ \text{H}_2\text{B}_4\text{O}_7 \rightarrow 2 \text{B}_2\text{O}_3 + \text{H}_2\text{O} ]

Common Reagents and Conditions: Common reagents used in reactions with boric acid include alcohols, which react to form borate esters. The reaction conditions typically involve heating and the presence of a catalyst .

Major Products: The major products formed from the reactions of boric acid include this compound, tetraboric acid, and boron trioxide .

科学的研究の応用

2.1. Thermal Energy Storage

One of the most promising applications of metaboric acid is in thermal energy storage systems. Research indicates that the boric acid–boron oxide reaction system, which includes this compound as an intermediate, has a high energy density, making it suitable for storing renewable energy and waste heat . The ability to undergo multiple reaction cycles without significant degradation enhances its viability as a thermal energy storage medium.

Key Findings:

- Energy density: 2238 MJ/m³

- Reaction temperature range: 70 °C to 200 °C

- Suitable for sustainable energy supply .

2.2. Photocatalysis

This compound has been incorporated into open-framework gallium borate structures, demonstrating photocatalytic properties that facilitate water splitting . This application is crucial for developing sustainable hydrogen production methods, as it can enhance the efficiency of photocatalytic processes.

Applications:

3.1. Textile Industry

In textile processing, this compound can be used to modify the properties of fabrics. For instance, it has been employed in a layer-by-layer (LBL) process to impart functionalities such as UV protection and antibacterial properties to cotton fibers . This innovative approach allows for the creation of high-performance textiles suitable for various applications.

Functionalities Achieved:

3.2. Glass and Ceramics Production

This compound is utilized in manufacturing glass and ceramics due to its fluxing properties, which lower melting temperatures and improve the workability of these materials. Its inclusion can enhance the thermal and mechanical properties of glass products, making them more durable .

4.1. Energy Storage Systems

A study conducted on the boric acid-boron oxide system highlighted the effectiveness of this compound in thermal energy storage applications. The research demonstrated that using this compound significantly improved the system's overall efficiency and energy retention capabilities over extended cycles .

4.2. Textile Functionalization

In a collaborative study between textile engineers and chemists, this compound was applied to cotton fabrics using an innovative finishing technique that resulted in hypoallergenic and wrinkle-free textiles. The resulting products showed significant improvements in user comfort and functionality, indicating a successful application of this compound in the textile industry .

作用機序

The mechanism of action of boric acid involves its ability to inhibit biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors. This makes boric acid effective as an antibacterial and antifungal agent .

類似化合物との比較

Comparison with Similar Boron-Containing Compounds

Structural and Thermal Properties

- Orthoboric Acid : The precursor to this compound, it is a weak Lewis acid that accepts hydroxyl ions rather than donating protons . Its decomposition to this compound is a key step in boron oxide production.

- This compound : Exhibits higher thermal stability than orthoboric acid, with decomposition pathways sensitive to polymorphic form (e.g., α-HBO₂ dehydrates to B₂O₃, while β/γ forms may yield HBO₃) .

- Tetraboric Acid : A condensed acid formed by combining two this compound units. It is more acidic than H₃BO₃ and serves as an intermediate in borate glass production.

- Pyroboric Acid : A high-temperature decomposition product of this compound, though its exact structure remains unclear .

Key Research Findings

- Thermodynamic Stability : this compound’s polymorphs (α, β, γ) exhibit distinct heats of transition, with α-HBO₂ being the most stable form. The heat of hydrolysis for α-HBO₂ is −23.4 kJ/mol, compared to −18.2 kJ/mol for orthoboric acid, indicating higher stability .

- Decomposition Pathways: Contradictions exist in literature: some studies report HBO₂ → B₂O₃ , while others note HBO₂ → HBO₃ . These discrepancies may arise from differences in experimental conditions or polymorphic forms.

- Geochemical Significance : this compound concentrations in geothermal reservoirs (e.g., Jxw aquifer) correlate with chloride ions, suggesting shared mineral dissolution sources .

生物活性

Metaboric acid (HBO₂) is a boron-containing compound that has garnered attention for its diverse biological activities. This article explores the biological implications of this compound, focusing on its mechanisms of action, therapeutic potential, and case studies highlighting its efficacy in various applications.

This compound is derived from boric acid through dehydration and can exist in multiple forms depending on environmental conditions. Its molecular structure consists of a boron atom bonded to three hydroxyl groups, making it a weak acid with unique reactivity.

This compound exhibits several biological activities primarily attributed to its influence on cellular processes:

- Inhibition of Protein Synthesis : this compound has been shown to inhibit protein synthesis in various cell lines, which may contribute to its antiproliferative effects against cancer cells .

- Cell Cycle Modulation : It interferes with the cell cycle progression, leading to morphological changes that promote apoptosis in certain cancer types .

- Antimicrobial Properties : Research indicates that this compound and related boron compounds possess antimicrobial properties, particularly against biofilm-forming bacteria .

Cancer Therapy

Studies suggest that this compound may play a protective role against certain cancers, such as prostate and breast cancer. Its ability to induce apoptosis in malignant cells while sparing normal cells makes it a candidate for further research in oncological therapies .

Wound Healing

A case study involving diabetic patients demonstrated the effectiveness of local applications of boric acid (and by extension, this compound) in treating chronic wounds. The treatment led to significant improvements in wound healing by clearing necrotic tissue and promoting granulation .

Case Studies

- Acute Poisoning : An 82-year-old male ingested a large quantity of boric acid, leading to acute renal failure. Treatment involved forced diuresis and hemodialysis, which effectively reduced serum boric acid levels and improved renal function .

- Wound Treatment : In a clinical setting, two diabetic patients treated with a boron-based product showed accelerated wound healing and reduction of necrosis after local application .

Research Findings

Recent studies have focused on the following aspects:

- Transport Mechanisms : Human aquaporins (AQPs) have been identified as channels facilitating the transport of boric acid across cell membranes, indicating its essential role as a micronutrient in human physiology .

- Energy Homeostasis : this compound has been linked to enhanced energy substrate utilization, potentially contributing to weight management and metabolic health .

Comparative Analysis of Boron Compounds

| Property | Boric Acid | This compound | Pyroboric Acid |

|---|---|---|---|

| Molecular Formula | H₃BO₃ | HBO₂ | H₂B₄O₇ |

| Solubility | High in water | Moderate | Low |

| Antimicrobial Activity | Yes | Yes | Limited |

| Cancer Therapeutics | Potential | Promising | Under investigation |

Q & A

Basic Research Questions

Q. Q1: What experimental protocols are recommended for synthesizing metaboric acid (HBO₂) with high purity, and how can researchers validate its structural integrity?

Methodological Answer: this compound is typically synthesized via thermal dehydration of orthoboric acid (H₃BO₃). Key steps include:

- Temperature Control : Heat orthoboric acid at 160–170°C for 2–4 hours under controlled humidity to avoid over-dehydration to boron trioxide (B₂O₃) .

- Characterization : Use thermogravimetric analysis (TGA) to monitor mass loss and confirm phase transitions. Pair with X-ray diffraction (XRD) to verify crystalline structure (e.g., α-, β-, or γ-HBO₂ polymorphs) .

- Purity Validation : Employ nuclear magnetic resonance (¹¹B NMR) to assess boron coordination environments. A singlet peak at ~15–20 ppm indicates tetrahedral BO₄ units in this compound .

Q. Q2: How should researchers design experiments to minimize variability in spectroscopic data when analyzing this compound’s hydration states?

Methodological Answer:

- Standardized Sample Preparation : Use anhydrous conditions for sample handling to prevent unintended rehydration. Store samples in desiccators with silica gel .

- Instrument Calibration : Calibrate FTIR or Raman spectrometers daily using reference standards (e.g., polystyrene films). Include technical replicates (≥3) to assess intra-run variability .

- Metadata Documentation : Record ambient humidity, temperature, and sample storage duration in metadata files to contextualize spectral discrepancies .

Advanced Research Questions

Q. Q3: How can researchers reconcile conflicting data on this compound’s photoluminescence (PL) properties across studies, particularly regarding emission lifetime and quantum yield?

Methodological Answer: Conflicting PL data often arise from differences in synthesis conditions or instrumental setups. To address this:

- Control Polymorphic Phases : α-HBO₂ exhibits shorter emission lifetimes (0.83 s) compared to γ-HBO₂ (1.59 s) due to distinct hydrogen-bonding networks. Specify the polymorph in publications .

- Quantify Environmental Factors : Measure oxygen and moisture levels during PL assays, as atmospheric quenching can reduce quantum yields. Use inert gas chambers for sensitive measurements .

- Cross-Validate Methods : Compare time-resolved PL spectroscopy with steady-state measurements to identify instrument-specific artifacts .

Q. Q4: What statistical approaches are suitable for analyzing batch effects in metabolomic studies involving this compound as a biomarker?

Methodological Answer:

- Pre-Experimental Design : Use randomized block designs to distribute samples across batches. Include QC samples (pooled replicates) in each batch to monitor signal drift .

- Post-Hoc Correction : Apply tools like MetaboAnalyst’s Combat module to adjust for batch effects. Validate corrections via PCA plots to ensure batch clustering is minimized .

- Meta-Analysis Integration : Combine datasets from multiple studies using random-effects models, but assess heterogeneity via I² statistics to avoid "apples and oranges" comparisons .

Q. Q5: How can researchers systematically evaluate the role of this compound in boron transport mechanisms using multi-omics approaches?

Methodological Answer:

- Hypothesis-Driven Workflow :

- Transcriptomics : Identify boron-responsive genes (e.g., BOR1 transporters) via RNA-seq in model organisms (e.g., Arabidopsis).

- Metabolomics : Quantify HBO₂ levels using LC-MS with ¹⁰B isotopic labeling to trace uptake pathways .

- Data Integration : Use pathway enrichment tools (e.g., KEGG Mapper) to link gene expression with metabolite fluxes .

- Confounding Variables : Control soil pH and boron content in growth media to isolate HBO₂-specific effects .

Q. Methodological Best Practices

Q. Q6: What strategies ensure reproducibility in studies investigating this compound’s catalytic properties in esterification reactions?

Methodological Answer:

- Protocol Harmonization : Adopt ISO guidelines for catalytic testing (e.g., fixed substrate ratios, reaction times). Share detailed SOPs in supplementary materials .

- Reagent Traceability : Source H₃BO₃ from certified suppliers (e.g., Sigma-Aldrich, ≥99.99%) and report lot numbers .

- Independent Replication : Collaborate with external labs to repeat key experiments, using pre-registered protocols to reduce bias .

Q. Q7: How should researchers structure metadata to facilitate data reuse in studies on this compound’s environmental behavior?

Methodological Answer: Metadata should include:

- Experimental Context : Sampling location, pH, temperature, and contact time with substrates .

- Analytical Parameters : Instrument model (e.g., Agilent 7890B GC), column type, and detection limits .

- Data Accessibility : Deposit raw spectra/chromatograms in repositories like MetaboLights with unique identifiers (e.g., MTBLS1234) .

Q. Addressing Contradictions

Q. Q8: Why do computational models of this compound’s acidity constants (pKa) vary significantly across studies, and how can this be resolved?

Methodological Answer: Discrepancies arise from:

- Solvent Effects : pKa values shift in aqueous vs. non-aqueous media. Explicitly state solvent systems (e.g., H₂O vs. DMSO) .

- Theoretical Methods : Compare density functional theory (DFT) results with experimental potentiometric titrations. Use benchmark datasets (e.g., NIST Critically Selected Stability Constants) .

- Collaborative Validation : Organize inter-laboratory studies to establish consensus values, as done for amino acid pKa .

特性

IUPAC Name |

oxoborinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BHO2/c2-1-3/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTPKLINSHNZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BHO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-35-3 (Parent) | |

| Record name | Boric acid (HBO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013460509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6065478 | |

| Record name | Boric acid (HBO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13460-50-9, 13780-71-7 | |

| Record name | Boric acid (HBO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13460-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boric acid (HBO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013460509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (HBO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid (HBO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metaboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Metaboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boric acid (HBO2) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。